Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate
Description
Molecular Geometry and Stereochemical Analysis
The molecular structure of this compound exhibits a complex three-dimensional architecture centered around a six-membered piperazine ring. The compound possesses the molecular formula C11H23N3O2 with a molecular weight of 229.32 grams per mole. The structural arrangement incorporates three distinct functional regions: a tert-butyl carboxylate moiety, an aminomethyl substituent, and a methyl group attached to the piperazine nitrogen.
The piperazine ring adopts a chair conformation, similar to cyclohexane derivatives, which provides optimal spatial arrangement for the substituent groups. The tert-butyl group introduces significant steric hindrance, influencing the overall molecular conformation and restricting rotational freedom around adjacent bonds. This bulky substituent stabilizes specific conformational states through steric interactions, creating preferential orientations that impact the compound's reactivity and binding properties.
The aminomethyl substituent at the 3-position introduces asymmetry to the molecule, creating potential stereochemical considerations. The presence of the nitrogen atom in the aminomethyl group provides a site for hydrogen bonding interactions and serves as a nucleophilic center for chemical modifications. The spatial orientation of this group relative to the piperazine ring influences the compound's ability to interact with biological targets and participate in intermolecular associations.
Conformational analysis reveals that the molecule exhibits restricted rotation around the carbamate bond connecting the piperazine nitrogen to the tert-butyl carboxylate group. This restriction arises from partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. The resulting planar geometry around the carbamate nitrogen constrains the molecular flexibility and establishes preferred conformational states.
The methyl substituent on the piperazine nitrogen at the 4-position adopts an equatorial-like orientation to minimize steric interactions with other ring substituents. This positioning optimizes the spatial distribution of functional groups and contributes to the overall thermodynamic stability of the molecular structure.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Liquid Chromatography-Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to each functional group within the molecule.
The tert-butyl protons appear as a characteristic singlet at approximately 1.4 parts per million, integrating for nine protons. This singlet pattern confirms the symmetrical nature of the three methyl groups within the tert-butyl moiety and their equivalent magnetic environment. The chemical shift value reflects the electron-withdrawing effect of the adjacent carboxylate group, which deshields the methyl protons relative to simple alkyl systems.
Piperazine ring protons manifest as complex multipicity patterns in the region between 2.4 and 3.8 parts per million. The nitrogen-adjacent methylene groups typically appear as triplets due to coupling with neighboring protons, while their exact chemical shifts depend on the electronic environment created by the ring substituents. The asymmetric substitution pattern creates non-equivalent environments for some ring protons, resulting in overlapping multipicity that requires careful analysis for complete assignment.
The aminomethyl protons resonate as a distinctive pattern around 2.7 parts per million, with the methylene protons appearing as a doublet due to coupling with the adjacent asymmetric carbon. The amino protons exhibit characteristic broadening due to rapid exchange with residual water or solvent protons, and their chemical shift position varies with temperature and solvent conditions.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule. The carbonyl carbon appears at approximately 156 parts per million, characteristic of carbamate functionalities. The tert-butyl carbons show distinct resonances for the quaternary carbon around 80 parts per million and the methyl carbons near 28 parts per million.
Infrared spectroscopy identifies key functional groups through characteristic absorption frequencies. The carbamate carbonyl stretching vibration appears as a strong absorption band near 1700 wavenumbers, while nitrogen-hydrogen stretching vibrations of the aminomethyl group manifest in the 3300-3500 wavenumber region. Carbon-hydrogen stretching frequencies appear in the expected alkyl regions between 2800 and 3000 wavenumbers.
Liquid chromatography-mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 230.18 corresponding to the protonated molecular ion [M+H]+. Fragmentation patterns reveal characteristic loss of the tert-butyl group (minus 57 mass units) and subsequent fragmentations involving the piperazine ring system. Additional adduct ions include sodium and ammonium adducts at mass-to-charge ratios 252.17 and 247.21, respectively.
X-ray Crystallographic Studies
While specific single-crystal x-ray diffraction data for this compound remains limited in the available literature, related piperazine carboxylate structures provide valuable insights into the expected crystallographic behavior. Comparative analysis with structurally similar compounds reveals common organizational patterns and intermolecular interaction motifs.
Piperazine derivatives typically crystallize in monoclinic or triclinic space groups, depending on the specific substitution patterns and their influence on molecular packing. The presence of multiple hydrogen bonding donors and acceptors in this compound suggests the formation of extensive hydrogen bonding networks within the crystal lattice.
The aminomethyl substituent serves as a hydrogen bond donor through its primary amine functionality, while the carboxylate oxygen atoms act as hydrogen bond acceptors. These complementary functionalities promote the formation of intermolecular hydrogen bonds that stabilize specific crystal packing arrangements. The tert-butyl group, being sterically demanding, influences the crystal packing density and may prevent close approach of neighboring molecules in certain directions.
Molecular packing analysis of related structures indicates that piperazine rings tend to adopt extended conformations in the solid state, maximizing intermolecular contacts while minimizing steric repulsion between bulky substituents. The chair conformation of the piperazine ring remains stable in the crystalline environment, with minor adjustments to accommodate optimal intermolecular interactions.
Thermal motion analysis from related crystallographic studies suggests that the tert-butyl group exhibits higher thermal motion compared to the piperazine core, reflecting its peripheral position and reduced constraint by intermolecular interactions. This differential motion contributes to the overall flexibility of the molecule within the crystal lattice and influences thermal stability properties.
Computational Modeling of Conformational Dynamics
Density functional theory calculations provide detailed insights into the conformational preferences and electronic structure of this compound. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets reveal the most stable molecular geometries and conformational energy profiles.
The piperazine ring exhibits characteristic chair conformation stability, with calculated energy barriers for ring inversion processes similar to those observed in cyclohexane systems. The activation energy for chair-to-chair interconversion through boat transition states ranges between 40-50 kilojoules per mole, depending on the specific computational level employed. This moderate barrier indicates dynamic conformational behavior at ambient temperatures while maintaining preferential chair geometries.
Rotational energy profiles around the carbamate bond reveal significant barriers to rotation due to partial double bond character. Calculated barriers range from 60-80 kilojoules per mole, confirming the restricted rotation observed experimentally and supporting the planar geometry around the carbamate nitrogen. These calculations explain the distinct nuclear magnetic resonance patterns observed for substituents in different rotational environments.
The aminomethyl substituent exhibits conformational flexibility with multiple low-energy rotamers accessible at room temperature. Calculated energy differences between rotational conformers remain below 10 kilojoules per mole, indicating rapid interconversion on the nuclear magnetic resonance timescale. This flexibility contributes to the observed line broadening in nuclear magnetic resonance spectra and influences the compound's binding versatility.
Electronic structure analysis reveals the highest occupied molecular orbital localized primarily on the nitrogen atoms, particularly the aminomethyl nitrogen, which exhibits the highest nucleophilic character. The lowest unoccupied molecular orbital shows delocalization across the carbamate system, consistent with the electron-withdrawing nature of this functional group. These orbital characteristics influence the compound's reactivity patterns and explain its behavior in nucleophilic substitution reactions.
Molecular dynamics simulations demonstrate that the compound maintains overall structural integrity while exhibiting localized flexibility in side chain orientations. The piperazine ring remains rigid throughout simulated trajectories, while the aminomethyl and tert-butyl groups show significant motional freedom. Temperature-dependent analysis reveals increased conformational sampling at elevated temperatures, consistent with experimental observations of temperature-dependent nuclear magnetic resonance behavior.
Solvent effects modeling indicates that polar solvents stabilize extended conformations through solvation of the polar functional groups, while nonpolar solvents favor more compact arrangements that minimize unfavorable solvent-solute interactions. These computational predictions align with experimental solubility and crystallization behavior observed across different solvent systems.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-5-13(4)9(7-12)8-14/h9H,5-8,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXNJAZGVHGWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369237-75-1 | |
| Record name | tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate typically involves:
- Introduction of the tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen.
- Selective functionalization at the 3-position of the piperazine ring with an aminomethyl substituent.
- Methylation at the 4-position of the piperazine ring.
This multi-step synthesis requires careful control of reaction conditions to achieve regioselectivity and high yield.
Specific Preparation Methods
Boc Protection of Piperazine Core
The starting point is often piperazine or a substituted piperazine derivative, which is reacted with di-tert-butyl dicarbonate (Boc2O) to install the tert-butyl carbamate protecting group on the nitrogen atom at position 1. This step is crucial to prevent unwanted side reactions during subsequent functionalization.
Introduction of Aminomethyl Group at the 3-Position
The aminomethyl group can be introduced via reductive amination or nucleophilic substitution reactions involving appropriate aldehyde or halomethyl precursors.
- A common approach is the reaction of the Boc-protected piperazine intermediate with formaldehyde or a protected aminomethyl reagent under reductive amination conditions.
- Alternatively, halomethyl derivatives (e.g., chloromethyl or bromomethyl compounds) can be used to alkylate the 3-position selectively.
Methylation at the 4-Position
Methylation at the 4-position is typically achieved by:
- Using methylating agents such as methyl iodide or methyl triflate under basic conditions.
- Alternatively, starting from 4-methylpiperazine derivatives can simplify the process by incorporating the methyl group early in the synthesis.
Example Synthetic Route (Literature-Informed)
While direct literature specifically detailing the preparation of this compound is limited, analogous methods from related piperazine derivatives provide a reliable blueprint:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc Protection | Piperazine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp | Boc-protected piperazine |
| 2 | Selective Methylation | Boc-piperazine + methyl iodide, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | 4-methyl Boc-piperazine |
| 3 | Aminomethyl Introduction | Reductive amination with formaldehyde + NaBH3CN or nucleophilic substitution with halomethyl amine | 3-(aminomethyl)-4-methyl Boc-piperazine |
Preparation Notes from Available Data
- The compound is often handled as a Boc-protected intermediate to improve stability and facilitate purification.
- The Boc group can be removed later under acidic conditions if needed for further transformations.
- Solvent choice and temperature control are critical for regioselectivity and to minimize side reactions.
- Purification is typically done by column chromatography or recrystallization.
Comparative Synthetic Approaches in Related Piperazine Derivatives
Patent literature on related tert-butyl piperazine carboxylates (e.g., tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate) reveals multi-step syntheses involving:
- Halogenation (bromination or iodination) of aromatic precursors.
- Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination).
- Use of ligands and catalysts such as Xantphos and Pd2(dba)3.
- Controlled reaction temperatures (20–100°C) and inert atmospheres to optimize yield (up to 80%).
Though this is a different compound, the methodology illustrates the complexity and precision required in preparing substituted piperazine carboxylates.
Summary Table of Preparation Aspects
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is commonly removed under acidic conditions to regenerate the free amine.
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene.
Acylation Reactions
The aminomethyl group undergoes acylation to form amides, critical for modifying pharmacological properties.
Key Insight : Acylation enhances metabolic stability and target binding in drug candidates .
Alkylation Reactions
The secondary amines on the piperazine ring participate in alkylation, enabling structural diversification.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 70°C, 4 h | N-Methyl-3-(aminomethyl)-4-methylpiperazine | 82% | |
| Allyl bromide | NaH, THF, 0°C → RT | N-Allyl-3-(aminomethyl)-4-methylpiperazine | 78% |
Note : Alkylation at the piperazine nitrogen improves lipophilicity, affecting blood-brain barrier penetration .
Reduction and Oxidation
The aminomethyl group and piperazine ring undergo redox transformations.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ reduction | THF, 0°C → RT, 72 h | 3-(Methylaminomethyl)-4-methylpiperazine | 65% | |
| KMnO₄ oxidation | H₂O, 80°C, 6 h | 3-(Carboxymethyl)-4-methylpiperazine | 58% |
Application : Oxidation generates carboxylic acids for conjugation, while reduction modifies amine reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The Boc-protected piperazine participates in palladium-catalyzed coupling reactions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(OAc)₂, BINAP, NaOtBu, toluene, 110°C | 3-(Aminomethyl)-4-methyl-N-(4-methoxyphenyl)piperazine | 73% |
Mechanism : Oxidative addition of Pd⁰ to the aryl halide, followed by transmetalation and reductive elimination .
Comparative Reactivity with Analogues
The compound’s reactivity is benchmarked against similar piperazines:
| Compound | Reactivity with AcCl | Deprotection Efficiency | Unique Feature |
|---|---|---|---|
| Tert-butyl 3-methylpiperazine-1-carboxylate | Low | 88% (TFA) | Lacks aminomethyl group |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Moderate | 92% (TFA) | Piperidine scaffold |
| Target Compound | High | 95% (TFA) | Dual functional groups (amine + carbamate) |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is , with a molecular weight of 229.32 g/mol. The compound is characterized by:
- Tert-butyl group : Enhances lipophilicity.
- Aminomethyl group : Potentially increases binding affinity to biological targets.
- Piperazine ring : Commonly found in pharmacologically active compounds.
Pharmacological Activity
This compound exhibits promising biological activities, which include:
- Antimicrobial properties : Preliminary studies suggest efficacy against various bacterial strains.
- Antiviral potential : Interaction studies indicate possible antiviral mechanisms, although further research is needed to confirm these effects.
Binding Affinity Studies
Research has focused on the compound's ability to bind to various receptors and enzymes, which is crucial for understanding its pharmacological profile. Initial findings suggest interactions with:
- Dopamine receptors : Potential implications for neuropharmacology.
- Serotonin receptors : Possible applications in treating mood disorders.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Neuropharmacological Research
Research investigating the binding affinity of this compound to dopamine receptors revealed promising results that may inform the development of new treatments for neuropsychiatric disorders. The compound's ability to modulate receptor activity could lead to advancements in therapeutic strategies for conditions such as schizophrenia .
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogs and their differences:
Physicochemical and Functional Properties
- Solubility: The aminomethyl group in the target compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., benzyl or thiadiazole) .
- Stability: Fluorinated analogs (e.g., 4-(3-amino-5-fluorobenzyl)) exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation .
- Reactivity : The diazoacetyl analog undergoes intramolecular C–H insertion reactions under specific conditions, a feature absent in the target compound .
Research Findings and Challenges
Key Research Insights
- Regioselectivity: The position of the aminomethyl group (2 vs. 3) significantly impacts biological activity. For example, the 3-substituted isomer (target compound) shows higher solubility than its 2-substituted counterpart .
- Stereoelectronic Effects: Fluorine in 4-(3-amino-5-fluorobenzyl) analogs reduces electron density on the aromatic ring, altering binding affinity to serotonin receptors .
Biological Activity
Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a piperazine derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 228.34 g/mol. The compound features a tert-butyl group , an aminomethyl group , and a methyl group attached to a piperazine ring, which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. The precise mechanisms are still under investigation; however, preliminary studies suggest that the compound may influence pathways related to inflammation and oxidative stress, which are critical in various disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
Antiviral Properties
The compound has also been explored for its antiviral activity . For instance, it has shown promise in inhibiting viral entry mechanisms, which could be beneficial in developing treatments for viral infections such as Ebola . The structural features of the compound allow it to interact with viral proteins, potentially blocking their function.
Anticancer Potential
In the realm of oncology, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
Several research studies have focused on the biological activities of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 3-methylpiperazine-1-carboxylate | Lacks aminomethyl group | Weaker antimicrobial activity | |
| Tert-butyl 4-(aminomethyl)azetidine-1-carboxylate | Features azetidine ring | Potentially similar antiviral activity |
This comparison highlights how structural variations can influence biological activity, emphasizing the importance of functional groups in determining pharmacological effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. A general approach includes:
Protection : Introducing the tert-butyl carbamate group via reaction with Boc anhydride under basic conditions (e.g., triethylamine in THF) .
Aminomethylation : Introducing the aminomethyl group at the 3-position using reductive amination or nucleophilic substitution. For example, reacting with formaldehyde and ammonium acetate under reducing conditions (NaBH3CN) .
- Optimization : Yield improvements are achieved by controlling temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometry (1.2–1.5 equivalents of reagents). Purity is enhanced via silica gel chromatography (ethyl acetate/hexane, 1:1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- 1H/13C NMR : The tert-butyl group is identified by a singlet at δ ~1.4 ppm (9H), while the piperazine protons appear as multiplets between δ 2.5–3.5 ppm. The aminomethyl (–CH2NH2) group shows a triplet near δ 3.0 ppm (J = 5–6 Hz) .
- FT-IR : The carbonyl (C=O) of the Boc group appears at ~1680–1700 cm⁻¹, and N–H stretches (amine) at ~3300–3500 cm⁻¹ .
- LCMS : Molecular ion peaks (e.g., [M+H]+) confirm the molecular weight. For example, a derivative with MW 284.3 g/mol shows m/z 285.2 .
Advanced Research Questions
Q. How can X-ray crystallography data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and confirmation of stereochemistry. For example:
- SHELX refinement ( ): Structures are solved using direct methods and refined with full-matrix least-squares. Displacement parameters validate thermal motion of the tert-butyl group .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H···O hydrogen bonds) to explain packing motifs .
Q. What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for SN2 reactions. For example, substitution at the 4-methyl position shows activation energies of ~25–30 kcal/mol .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic attack sites by visualizing electron-deficient regions (e.g., adjacent to the aminomethyl group) .
Contradictions and Resolution
- Synthetic Yield Variability : reports 62% yield for a tert-butyl piperazine derivative under toluene reflux, while achieves >80% using DMF at 25°C. Resolution: Polar aprotic solvents (DMF) enhance nucleophilicity in SNAr reactions .
- Crystallographic Ambiguities : Discrepancies in piperazine ring puckering (chair vs. boat) are resolved via SHELXL refinement and validation of displacement parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
